

Application Notes and Protocols: Co-Immunoprecipitation of BIC1 with CRY2

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Compound of Interest

Compound Name: *BIC1*

Cat. No.: *B1663183*

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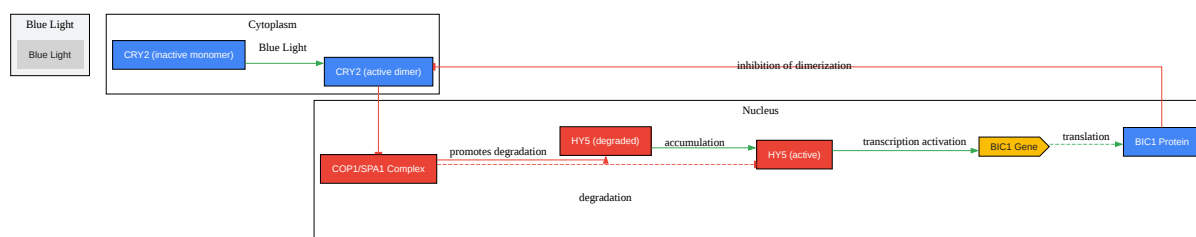
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochrome 2 (CRY2) is a key blue light photoreceptor in plants, playing a crucial role in various developmental processes, including flowering time and hypocotyl elongation. Its activity is modulated through interactions with other proteins. One such interacting partner is the Blue-light Inhibitor of Cryptochromes 1 (**BIC1**), which acts as a negative regulator. The interaction between **BIC1** and CRY2 is a critical control point in the blue light signaling pathway, forming a negative feedback loop that ensures proper light responsiveness. Co-immunoprecipitation (Co-IP) is a powerful technique to study this in vivo protein-protein interaction. This document provides a detailed protocol for the Co-IP of **BIC1** and CRY2 from *Arabidopsis thaliana* and outlines the signaling pathway involved.

Signaling Pathway

The interaction between **BIC1** and CRY2 is a central part of a negative feedback loop in the plant blue light signaling pathway. Upon activation by blue light, CRY2 undergoes a conformational change and forms homodimers, which then interact with downstream signaling partners to elicit various light responses. Activated CRY2 also inhibits the COP1/SPA1 E3 ubiquitin ligase complex, leading to the accumulation of transcription factors like HY5. HY5, in turn, promotes the transcription of **BIC1**. The resulting **BIC1** protein then binds to the photoactivated CRY2, preventing its dimerization and thus inhibiting its activity. This feedback mechanism allows the plant to fine-tune its sensitivity to blue light.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

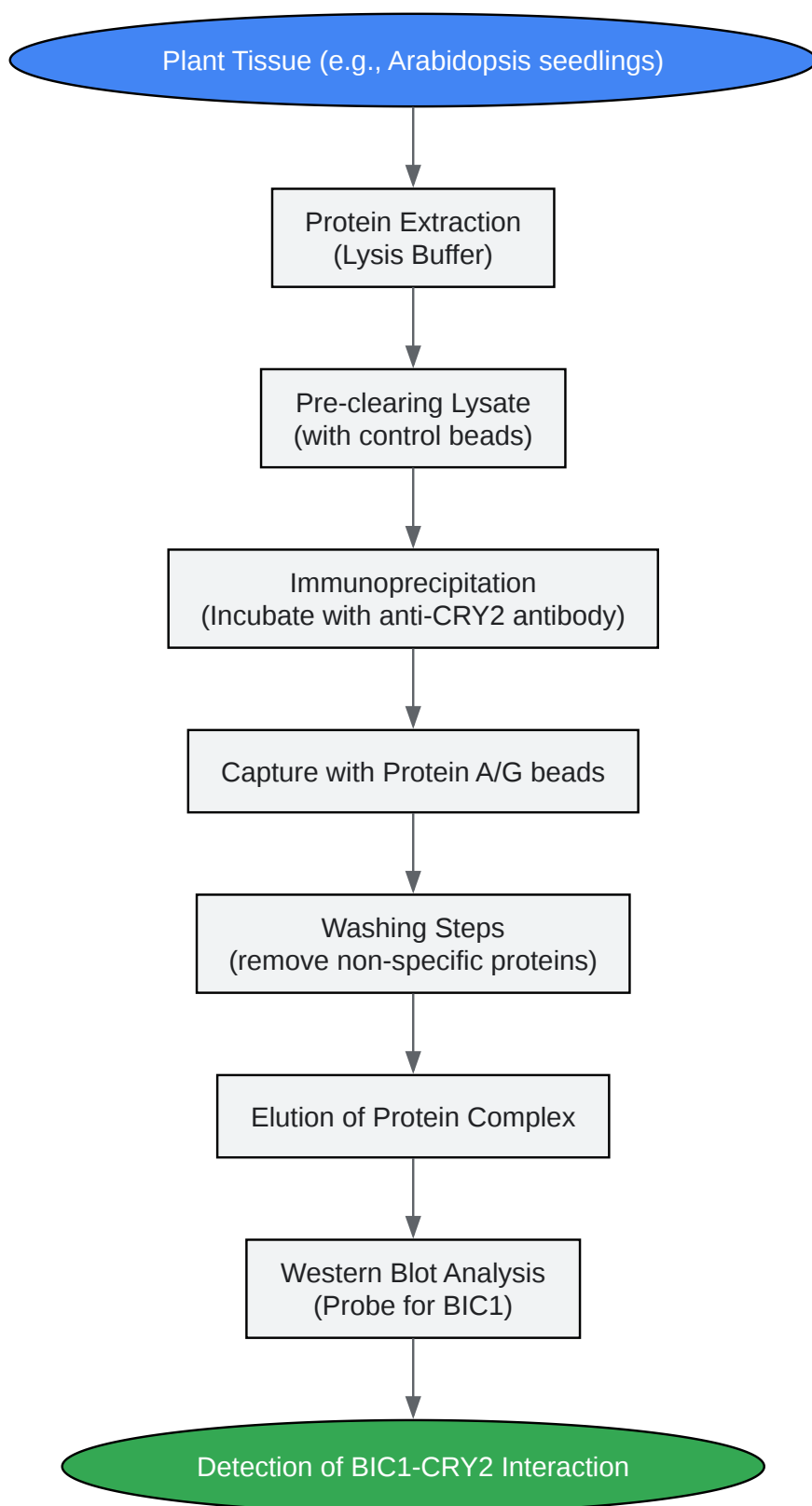


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Caption: The CRY2-**BIC1** negative feedback loop in blue light signaling.

Experimental Workflow

The co-immunoprecipitation workflow involves several key steps: protein extraction from plant tissue, immunoprecipitation of the target protein (e.g., CRY2) using a specific antibody, washing to remove non-specific binders, and finally, elution and detection of the co-immunoprecipitated protein (**BIC1**) by western blotting.



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Caption: General workflow for the co-immunoprecipitation of **BIC1** and CRY2.

Quantitative Data Summary

The interaction between **BIC1** and CRY2 is dependent on the presence and intensity of blue light. The following table summarizes representative quantitative data from Co-IP experiments, showing the relative amount of **BIC1** co-immunoprecipitated with CRY2 under different light conditions.

Light Condition	Blue Light Fluence Rate ($\mu\text{mol m}^{-2} \text{s}^{-1}$)	Relative Amount of Co-IPed BIC1 (Normalized to CRY2)	Reference
Dark	0	Baseline	[5]
Blue Light	10	+++	[5]
Blue Light	30	+++++	[5]
Red Light	30	-	[6]

Note: The '+' symbols represent a qualitative increase in the amount of co-immunoprecipitated protein as determined by western blot band intensity.

Experimental Protocol: Co-Immunoprecipitation of BIC1 and CRY2 from *Arabidopsis thaliana*

This protocol is adapted from general procedures for Co-IP in plants and specific details for blue light-dependent interactions.[7][8][9]

Materials:

- *Arabidopsis thaliana* seedlings (e.g., 10-day-old, grown under appropriate light conditions)
- Liquid nitrogen
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail (e.g., Sigma-Aldrich P9599)

- Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100
- Elution Buffer: 1x Laemmli sample buffer
- Anti-CRY2 antibody (for immunoprecipitation, e.g., from Agrisera AS07 224, PhytoAB PHY0332A)[10][11]
- Anti-BIC1 antibody (for western blot detection)
- Protein A/G magnetic beads or agarose beads
- Microcentrifuge tubes
- Rotating wheel or shaker
- Magnetic rack (if using magnetic beads)

Procedure:

- Plant Material and Light Treatment:
 - Grow *Arabidopsis thaliana* seedlings under desired light conditions. For studying the blue light-dependent interaction, seedlings can be grown in the dark or under red light and then exposed to blue light (e.g., 30 $\mu\text{mol m}^{-2} \text{s}^{-1}$) for a specific duration (e.g., 1 hour) before harvesting. A dark control should always be included.
 - Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.
- Protein Extraction:
 - Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
 - Transfer the powder to a pre-chilled tube and add 2-3 mL of ice-cold Lysis Buffer per gram of tissue.
 - Resuspend the powder by vortexing and incubate on ice for 30 minutes with occasional mixing.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
- Pre-clearing the Lysate:
 - To reduce non-specific binding, add 20-30 µL of equilibrated Protein A/G beads to the protein extract.
 - Incubate on a rotator at 4°C for 1 hour.
 - Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Determine the protein concentration of the pre-cleared lysate (e.g., using a Bradford assay).
 - Take a small aliquot of the lysate (e.g., 50 µL) to serve as the "input" control.
 - To the remaining lysate, add the anti-CRY2 antibody (the amount should be optimized, but a starting point is 2-5 µg). As a negative control, use a corresponding amount of normal rabbit/mouse IgG.
 - Incubate on a rotator at 4°C for 2-4 hours or overnight.
- Capture of Immune Complexes:
 - Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
 - Incubate on a rotator at 4°C for 1-2 hours.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold Wash Buffer.

- Repeat the wash step 3-4 times to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all of the supernatant.
 - Add 30-50 μ L of 1x Laemmli sample buffer directly to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads and transfer the supernatant (the eluate) to a new tube.
- Western Blot Analysis:
 - Load the input and eluate samples on an SDS-PAGE gel.
 - After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with the anti-**BIC1** antibody to detect the co-immunoprecipitated protein.
 - It is also recommended to probe a separate blot with the anti-CRY2 antibody to confirm the successful immunoprecipitation of the bait protein.

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